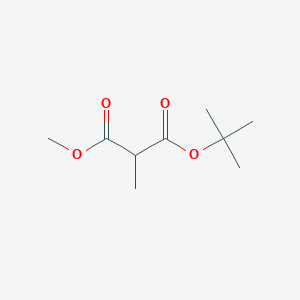![molecular formula C8H4ClNO2S B3338874 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid CAS No. 1356016-34-6](/img/structure/B3338874.png)
5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid
説明
5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a building block in the synthesis of various other compounds with potential applications in drug discovery.
作用機序
The mechanism of action of 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. These mechanisms of action have been implicated in its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid is its versatility and ease of synthesis. It can be synthesized using various methods and has been extensively studied for its potential applications in drug discovery. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for the study of 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the study of its mechanism of action and its interactions with other enzymes and pathways could lead to the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its versatility and potential applications make it a promising compound for future research in drug discovery and other fields.
特性
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-2-1-5-7(10-6)4(3-13-5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWTHARWQKMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857183 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid | |
CAS RN |
1356016-34-6 | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356016-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one](/img/structure/B3338802.png)
![5-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B3338804.png)





![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)




